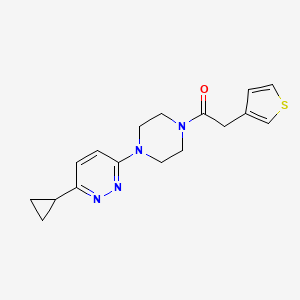
Bis(3-metilmorfolina-4-carboximidamida), ácido sulfúrico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is a chemical compound with the molecular formula C12H28N6O6S and a molecular weight of 384.46 g/mol . This compound is known for its versatility and is used in various research and industrial applications.
Aplicaciones Científicas De Investigación
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Applied in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid typically involves the reaction of 3-methylmorpholine-4-carboximidamide with sulfuric acid under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the temperature is maintained at room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on the context. Its effects are mediated through binding to specific enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-methylmorpholine-4-carboximidamide: A precursor in the synthesis of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid.
Morpholine derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
1803604-48-9 |
|---|---|
Fórmula molecular |
C6H15N3O5S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
3-methylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C6H13N3O.H2O4S/c1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4) |
Clave InChI |
NZYJUDRWBLVWIV-UHFFFAOYSA-N |
SMILES |
CC1COCCN1C(=N)N.CC1COCCN1C(=N)N.OS(=O)(=O)O |
SMILES canónico |
CC1COCCN1C(=N)N.OS(=O)(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2482991.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)
![1-[(4-fluorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2483001.png)


![1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B2483008.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)

![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)
methanone](/img/structure/B2483013.png)

